molecular formula C22H23NO5 B13372083 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B13372083
M. Wt: 381.4 g/mol
InChI Key: VBWWMKZICGPRRM-XDHOZWIPSA-N
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Description

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzylidene group, and a morpholinylmethyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Addition of the Morpholinylmethyl Group: The morpholinylmethyl group can be added through a nucleophilic substitution reaction using a morpholine derivative and an appropriate leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methoxybenzylidene group can be reduced to a methoxybenzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxybenzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one: Lacks the morpholinylmethyl group.

    6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-piperidinylmethyl)-1-benzofuran-3(2H)-one: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.

    6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: Contains a pyrrolidinylmethyl group instead of a morpholinylmethyl group.

Uniqueness

The presence of the morpholinylmethyl group in 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(4-morpholinylmethyl)-1-benzofuran-3(2H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO5/c1-14-11-17(24)16(13-23-7-9-27-10-8-23)22-20(14)21(25)19(28-22)12-15-5-3-4-6-18(15)26-2/h3-6,11-12,24H,7-10,13H2,1-2H3/b19-12+

InChI Key

VBWWMKZICGPRRM-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3OC)/O2)CN4CCOCC4)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCOCC4)O

Origin of Product

United States

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